1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

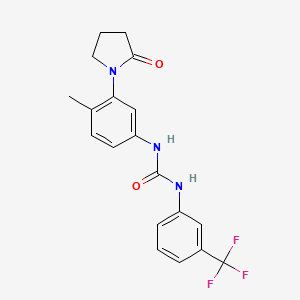

1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a heterocyclic urea derivative featuring a pyrrolidinone ring and a trifluoromethylphenyl group. The compound’s structure combines a substituted phenyl ring (4-methyl and 2-oxopyrrolidin-1-yl moieties) with a 3-(trifluoromethyl)phenyl group linked via a urea bridge.

Properties

IUPAC Name |

1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2/c1-12-7-8-15(11-16(12)25-9-3-6-17(25)26)24-18(27)23-14-5-2-4-13(10-14)19(20,21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCHEAFPECIBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamoyl chlorides. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and may require catalysts or base agents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated molecular formula based on substituents.

Key Observations:

Substituent Influence on Bioactivity: The target compound lacks halogen atoms (e.g., Cl, Br) present in analogs like and , which may reduce off-target toxicity but could compromise binding affinity in hydrophobic pockets .

Pharmacological Performance :

- Compound 83 (from ) demonstrates significant antiproliferative activity against breast cancer cells, suggesting that urea derivatives with trifluoromethylphenyl groups are viable candidates for anticancer drug development.

- Thiazole-piperazine analogs (e.g., 11e ) show high synthetic yields (86.7%) and modular scaffolds for optimizing pharmacokinetics .

Physicochemical Properties :

Key Insights:

- The absence of synthetic data for the target compound highlights a research gap. However, high-yield protocols for analogs (e.g., 11e at 86.7%) suggest feasible scalability for similar urea derivatives .

- Analytical methods like ESI-MS (used for 11e ) are critical for confirming urea scaffold integrity .

Mechanism of Action Hypotheses

While direct mechanistic data for the target compound are unavailable, insights from analogs include:

- Kinase Inhibition : Urea derivatives often target kinases (e.g., VEGFR, EGFR) by mimicking ATP-binding motifs. The trifluoromethyl group enhances hydrophobic interactions, as seen in 83 .

- Antiproliferative Effects : Compounds like 83 inhibit MCF-7 cell proliferation via apoptosis induction, a mechanism likely shared by the target compound due to structural overlap .

Biological Activity

1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic compound notable for its unique structural features, which include a pyrrolidinone ring and a phenylurea moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(3-(trifluoromethyl)phenyl)urea, with a molecular formula of . Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity for these targets can lead to modulation of their activity and subsequent biological effects. The precise mechanisms are still under investigation, but initial studies suggest potential roles in enzyme inhibition and receptor modulation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer activity. For example, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study focusing on related phenylurea derivatives demonstrated significant growth inhibition in cancer cell lines like HT-29 (colon cancer) and TK-10 (renal cancer), with some compounds achieving low nanomolar IC50 values.

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes that are crucial in various biological pathways. For instance, it may inhibit proteases or kinases involved in cell signaling pathways related to cancer progression or inflammatory responses.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various derivatives of phenylureas highlighted the anticancer potential of compounds closely related to this compound. The study found that certain derivatives had IC50 values below 100 nM against the HT-29 colon cancer cell line.

Case Study 2: Enzyme Inhibition

Another investigation into the enzyme inhibition properties revealed that the compound could effectively inhibit a specific kinase involved in tumor growth signaling pathways. This inhibition led to reduced proliferation rates in treated cell lines.

Q & A

Basic: What are the common synthetic routes for preparing 1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Formation of the pyrrolidinone ring : Cyclization of γ-aminobutyric acid derivatives or ketone intermediates under acidic conditions (e.g., HCl in ethanol) .

Urea linkage formation : Reacting the pyrrolidinone-containing aniline derivative with 3-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Key Challenges : Ensuring regioselectivity during urea bond formation and minimizing side reactions from the trifluoromethyl group’s electron-withdrawing effects .

Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?

Methodological Answer:

Optimization strategies include:

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate isocyanate coupling .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict moisture control .

- Temperature control : Slow addition of isocyanate at 0°C reduces exothermic side reactions .

- Real-time monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and LC-MS to track reaction progress .

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

Methodological Answer:

- 1H/13C NMR : Key signals include the urea NH protons (δ 8.2–9.0 ppm, broad) and trifluoromethyl carbon (δ 121–124 ppm, q, J = 288 Hz) .

- FT-IR : Urea carbonyl stretch at ~1640–1680 cm⁻¹ and pyrrolidinone C=O at ~1700 cm⁻¹ .

- High-resolution MS : Molecular ion [M+H]+ with exact mass matching theoretical values (e.g., C22H21F3N3O2: 428.1584) .

Advanced: How do structural modifications (e.g., substituent position) impact biological activity?

Methodological Answer:

- Trifluoromethyl position : Meta-substitution on the phenyl ring enhances receptor binding affinity (e.g., orexin receptor agonism) compared to para-substitution .

- Pyrrolidinone substitution : Methyl groups at the 4-position improve metabolic stability but may reduce solubility .

- Case study : Replacing the 4-methyl group with a fluoro substituent (as in ) increases logP by 0.5 units, affecting membrane permeability .

Basic: What in vitro assays are recommended for initial pharmacological evaluation?

Methodological Answer:

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Receptor binding : Radioligand displacement assays (e.g., orexin receptors with [³H]-SB-674042) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, IC50 determination) .

Advanced: How can conflicting data on cytotoxicity across studies be resolved?

Methodological Answer:

- Standardization : Use identical cell lines (ATCC-validated) and assay protocols (e.g., 48-hr incubation, 10% FBS) .

- Control compounds : Include reference agents (e.g., doxorubicin) to calibrate inter-lab variability .

- Mechanistic follow-up : RNA sequencing to identify off-target pathways (e.g., apoptosis vs. autophagy) .

Basic: What computational tools are used for structure-activity relationship (SAR) analysis?

Methodological Answer:

- Docking studies : AutoDock Vina with orexin receptor crystal structures (PDB: 4ZJ8) to predict binding poses .

- QSAR modeling : MOE or Schrödinger’s QikProp to correlate logP, PSA, and IC50 values .

- ADMET prediction : SwissADME for bioavailability radar and CYP450 inhibition profiles .

Advanced: What strategies address poor aqueous solubility during formulation?

Methodological Answer:

- Prodrug design : Introduce phosphate esters at the urea NH group .

- Nanoparticle encapsulation : Use PLGA (poly lactic-co-glycolic acid) carriers (particle size <200 nm, PDI <0.3) .

- Co-solvent systems : Ethanol/Cremophor EL® (4:1 v/v) to enhance solubility by 10-fold .

Basic: How is metabolic stability assessed in preclinical studies?

Methodological Answer:

- Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL, NADPH regeneration system) and monitor parent compound depletion via LC-MS/MS .

- Metabolite identification : High-resolution MS/MS to detect hydroxylation or N-demethylation products .

Advanced: What in vivo models are suitable for evaluating orexin receptor modulation?

Methodological Answer:

- Rodent sleep-wake studies : EEG/EMG recordings in OX1/2 knockout mice to assess wake-promoting effects .

- Pharmacokinetic profiling : Plasma and brain tissue sampling at 0.5, 2, 6, and 24 hrs post-IV/oral dosing .

- Toxicity endpoints : Monitor body weight, liver enzymes (ALT/AST), and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.